molecular formula C26H28ClN5 B2714876 N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride CAS No. 1056013-30-9

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

Cat. No.: B2714876
CAS No.: 1056013-30-9
M. Wt: 446
InChI Key: LMKQKGSROVKPDH-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a piperazine ring substituted with benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or formic acid under reflux conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with N-benzylpiperazine in the presence of a suitable base such as potassium carbonate.

    Final Substitution: The final step involves the substitution of the quinazoline nitrogen with a benzyl group, which can be achieved using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also exhibit antiproliferative activity and are studied for their potential as anticancer agents.

    Quinazolinone derivatives: Known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Uniqueness

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a promising candidate for further research and development.

Properties

IUPAC Name

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5.ClH/c1-3-9-21(10-4-1)19-27-25-23-13-7-8-14-24(23)28-26(29-25)31-17-15-30(16-18-31)20-22-11-5-2-6-12-22;/h1-14H,15-20H2,(H,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQKGSROVKPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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